molecular formula C5H2BrClN4 B1148851 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-75-9

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B1148851
M. Wt: 233.453
InChI Key: ZLJLYILYSDGQLY-UHFFFAOYSA-N
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Patent
US08569300B2

Procedure details

A 50 mL round bottom flask was charged with 5-bromo-3-chloro-2-hydrazinylpyrazine (1.24 g, 5.5 mmol) and triethyl orthoformate (20 mL). The resulting mixture was stirred at 130° C. for 2 h. Reaction progress was monitored by TLC (EtOAc/petroleum ether=1:2). Work-up: the reaction mixture was diluted with water and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was further purified by flash column chromatography on silica gel with 30% EtOAc in petroleum ether, to afford 1.12 g (87%) of the product as a red solid.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[CH:11](OCC)(OCC)OCC>O>[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]2[N:6]([CH:11]=[N:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)NN)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 130° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction progress
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was further purified by flash column chromatography on silica gel with 30% EtOAc in petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C=NN2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.